molecular formula C13H18N4O2 B6470807 4-(pyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640979-35-5

4-(pyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine

Cat. No.: B6470807
CAS No.: 2640979-35-5
M. Wt: 262.31 g/mol
InChI Key: UJERUPCKDJZYHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(pyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine is a synthetic organic compound that features a pyrimidine ring, a pyrrolidine ring, and a morpholine ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine typically involves multi-step organic synthesis. The process may start with the preparation of the pyrimidine ring, followed by the introduction of the pyrrolidine and morpholine rings through various coupling reactions. Common reagents might include pyrimidine derivatives, pyrrolidine, and morpholine, along with catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production methods would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This might include the use of continuous flow reactors and other advanced industrial techniques.

Chemical Reactions Analysis

Types of Reactions

4-(pyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

4-(pyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its potential as a therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(pyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine would depend on its specific biological or chemical activity. It might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting various pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrimidine, pyrrolidine, and morpholine derivatives. Examples could be:

  • 4-(pyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)piperidine
  • 4-(pyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)azetidine

Uniqueness

The uniqueness of 4-(pyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine lies in its specific combination of functional groups and rings, which may confer unique biological or chemical properties compared to similar compounds.

Properties

IUPAC Name

(4-pyrimidin-2-ylmorpholin-2-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c18-12(16-6-1-2-7-16)11-10-17(8-9-19-11)13-14-4-3-5-15-13/h3-5,11H,1-2,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJERUPCKDJZYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CN(CCO2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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